cis-9,10-Methyleneoctadecanoic acid
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Overview
Description
cis-9,10-Methyleneoctadecanoic Acid is a cyclopropane fatty acid that has been identified in various bacteria and the digestive glands of P. globosa . It is a component of the cell membrane of Staphylococcus aureus and is known to be secreted by Helicobacter pylori . This compound has been studied for its role in enhancing histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-9,10-Methyleneoctadecanoic Acid typically involves the cyclopropanation of oleic acid derivatives. One common method is the reaction of oleic acid with diiodomethane and zinc dust in the presence of a base such as potassium tert-butoxide . This reaction forms the cyclopropane ring at the 9,10 positions of the fatty acid chain.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale cyclopropanation reactions using oleic acid as the starting material, followed by purification processes such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
cis-9,10-Methyleneoctadecanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the cyclopropane ring to an open-chain structure.
Substitution: Substitution reactions can occur at the cyclopropane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives of this compound.
Scientific Research Applications
cis-9,10-Methyleneoctadecanoic Acid has several scientific research applications:
Mechanism of Action
cis-9,10-Methyleneoctadecanoic Acid exerts its effects through several mechanisms:
Histamine and cAMP Pathways: It enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells.
Protein Kinase C Activation: The compound activates protein kinase C in a calcium-dependent manner, which can influence various cellular processes.
Comparison with Similar Compounds
Similar Compounds
cis-3,4-Methylenehexanedioic Acid: A related compound found in human urine and studied for its metabolic pathways.
Dihydrosterulic Acid: Another cyclopropane fatty acid with similar properties and applications.
Uniqueness
cis-9,10-Methyleneoctadecanoic Acid is unique due to its specific cyclopropane ring structure at the 9,10 positions, which imparts distinctive physicochemical properties such as enhanced oxidative stability and the ability to modulate specific biological pathways .
Properties
Molecular Formula |
C19H36O2 |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
8-[(1R,2S)-2-octylcyclopropyl]octanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 |
InChI Key |
PDXZQLDUVAKMBQ-ZWKOTPCHSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Synonyms |
9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |
Origin of Product |
United States |
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